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Compound of Interest

Compound Name: 2-Aminooctanedioic acid

Cat. No.: B555915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a key synthetic methodology for 2-aminooctanedioic
acid, also known as 2-aminosuberic acid, a dicarboxylic acid of significant interest in

biochemical research and pharmaceutical development. The synthesis commences from the

readily available chiral precursor, L-aspartic acid, and proceeds through the formation of a key

intermediate, (S)-2-aminohept-6-enoate ester, followed by a cross-metathesis reaction to yield

the desired 2-aminooctanedioic acid derivatives. This guide provides comprehensive

experimental protocols, quantitative data, and visual representations of the synthetic workflow

to aid in its practical application.

Synthesis Overview
The synthesis of 2-aminooctanedioic acid derivatives from L-aspartic acid can be

conceptually divided into two main stages:

Preparation of (S)-2-aminohept-6-enoate ester: This multi-step process transforms L-aspartic

acid into a key olefin intermediate.

Cross-Metathesis: This reaction couples the (S)-2-aminohept-6-enoate ester with an

appropriate reaction partner to introduce the second carboxylic acid functionality, thereby

forming the 2-aminooctanedioic acid backbone.

The overall synthetic strategy is depicted in the following workflow diagram:
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Stage 1: Preparation of (S)-2-aminohept-6-enoate ester

Stage 2: Cross-Metathesis
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Caption: Overall synthetic workflow for 2-aminooctanedioic acid derivatives.

Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of a representative

2-aminooctanedioic acid derivative.
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Step Product Yield (%)

Horner-Wadsworth-Emmons

Olefination

Unsaturated Ester

Intermediate
85

Saturation of Double Bond Saturated Ester Intermediate 92

Reduction of Ester Alcohol Intermediate 88

Oxidation of Alcohol
Homologated Aldehyde

Intermediate
85

Wittig Olefination
(S)-2-aminohept-6-enoate

ester
75

Cross-Metathesis with N-

Benzyloxyacrylamide

N-Benzyloxycarbonyl-2-

aminooctanedioic acid

derivative

82

Experimental Protocols
Stage 1: Preparation of (S)-2-aminohept-6-enoate ester
The synthesis of the key intermediate, (S)-2-aminohept-6-enoate ester, is carried out in a multi-

step sequence starting from a known aspartic acid-derived aldehyde.

Aspartic Acid
Derived Aldehyde Unsaturated Ester

1. (EtO)2P(O)CH2CO2Et, NaH, THF
2. 0 °C to rt, 3 h

(85%) Saturated Ester

H2, 10% Pd/C, EtOH
rt, 2 h
(92%) Alcohol

LiBH4, THF
rt, 3 h
(88%) Homologated

Aldehyde

Dess-Martin Periodinane, DCM
rt, 2 h
(85%) (S)-2-aminohept-6-enoate ester

Ph3P+CH2=CH2 Br-, n-BuLi, THF
-78 °C to rt, 4 h

(75%)

Click to download full resolution via product page

Caption: Detailed workflow for the synthesis of (S)-2-aminohept-6-enoate ester.

1. Horner-Wadsworth-Emmons (HWE) Olefination:

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol)

in dry tetrahydrofuran (THF, 20 mL) at 0 °C under an argon atmosphere, triethyl

phosphonoacetate (2.5 mL, 12.5 mmol) is added dropwise.
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The reaction mixture is stirred at 0 °C for 30 minutes, after which a solution of the starting

aspartic acid-derived aldehyde (1.0 g, 4.1 mmol) in dry THF (10 mL) is added dropwise.

The reaction is allowed to warm to room temperature and stirred for 3 hours.

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution

(15 mL) and extracted with ethyl acetate (3 x 30 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane

as eluent) to afford the unsaturated ester.

2. Saturation of the Double Bond:

To a solution of the unsaturated ester (1.0 g, 3.3 mmol) in ethanol (20 mL) is added 10%

palladium on carbon (0.10 g).

The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room

temperature for 2 hours.

The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced

pressure to yield the saturated ester.

3. Reduction of the Ester:

To a stirred solution of the saturated ester (1.0 g, 3.3 mmol) in dry THF (15 mL) is added

lithium borohydride (0.14 g, 6.6 mmol).

The reaction mixture is stirred at room temperature for 3 hours.

The reaction is quenched by the careful addition of 1 M hydrochloric acid at 0 °C.

The mixture is extracted with ethyl acetate (3 x 25 mL), and the combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the

alcohol.
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4. Oxidation of the Alcohol:

To a solution of the alcohol (1.0 g, 3.8 mmol) in dry dichloromethane (DCM, 20 mL) is added

Dess-Martin periodinane (1.9 g, 4.5 mmol).

The reaction mixture is stirred at room temperature for 2 hours.

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (15 mL)

and sodium bicarbonate (15 mL).

The layers are separated, and the aqueous layer is extracted with DCM (2 x 20 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated to give the homologated aldehyde.

5. Wittig Olefination:

To a suspension of vinyltriphenylphosphonium bromide (1.8 g, 4.8 mmol) in dry THF (20 mL)

at -78 °C under an argon atmosphere is added n-butyllithium (1.6 M in hexanes, 3.0 mL, 4.8

mmol) dropwise.

The resulting deep red solution is stirred at -78 °C for 1 hour.

A solution of the homologated aldehyde (1.0 g, 4.0 mmol) in dry THF (10 mL) is added

dropwise.

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

The reaction is quenched with saturated aqueous ammonium chloride solution (15 mL) and

extracted with diethyl ether (3 x 30 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated.

The crude product is purified by column chromatography on silica gel to afford (S)-2-

aminohept-6-enoate ester.

Stage 2: Cross-Metathesis
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The final step in the synthesis of the 2-aminooctanedioic acid derivative involves a cross-

metathesis reaction of the (S)-2-aminohept-6-enoate ester with an electron-deficient olefin,

such as N-benzyloxyacrylamide, using Grubbs' second-generation catalyst.

(S)-2-aminohept-6-enoate ester

Cross-Metathesis

N-Benzyloxyacrylamide

2-Aminooctanedioic Acid Derivative

Grubbs' II Catalyst (2.5 mol%)
DCM, reflux, 2 h

(82%)

Click to download full resolution via product page

Caption: Workflow for the cross-metathesis reaction.

General Procedure for Cross-Metathesis:

To a solution of (S)-2-aminohept-6-enoate ester (1.0 equiv) in dry DCM (0.5 M) under an

argon atmosphere is added Grubbs' second-generation catalyst (0.025 equiv).

A solution of the electron-deficient olefin (e.g., N-benzyloxyacrylamide, 1.2 equiv) in dry DCM

is then added.

The reaction mixture is heated to reflux for 2 hours.

The mixture is cooled to room temperature and the solvent is removed under reduced

pressure.

The residue is purified by column chromatography on silica gel to provide the desired 2-
aminooctanedioic acid derivative.

This guide provides a foundational understanding and practical protocols for the synthesis of 2-
aminooctanedioic acid. Researchers are encouraged to consult the primary literature for

further details and characterization data. The presented methodology offers a robust route to

this important class of compounds, enabling further exploration in drug discovery and chemical

biology.
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To cite this document: BenchChem. [A Technical Guide to the Synthesis of 2-
Aminooctanedioic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555915#2-aminooctanedioic-acid-synthesis-
methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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